3-(thiophen-3-yl)azetidin-3-ol hydrochloride
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Overview
Description
3-(Thiophen-3-yl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C7H9NOS·HCl and a molecular weight of 191.68 g/mol It is a white to off-white crystalline powder that is soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride typically involves the reaction of thiophene derivatives with azetidin-3-ol under specific conditions. One common method involves the use of thiophene-3-carboxaldehyde and azetidin-3-ol in the presence of a suitable catalyst and solvent . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3-(Thiophen-3-yl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: This compound is similar in structure but lacks the thiophene ring, which may result in different chemical and biological properties.
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share the thiophene ring but differ in their functional groups and overall structure.
Uniqueness
3-(Thiophen-3-yl)azetidin-3-ol hydrochloride is unique due to the presence of both the azetidin-3-ol and thiophene moieties in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
3-thiophen-3-ylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7(4-8-5-7)6-1-2-10-3-6;/h1-3,8-9H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLMLMNCHZEFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CSC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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